molecular formula C14H12O2 B3115752 3-Methyl-5-phenylbenzoic acid CAS No. 211042-54-5

3-Methyl-5-phenylbenzoic acid

Cat. No. B3115752
M. Wt: 212.24 g/mol
InChI Key: DRHBXDIFBLUNPI-UHFFFAOYSA-N
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Patent
US06414145B1

Procedure details

A solution of 3-cyano-5-phenyltoluene (5.06 g; 26 mmol) and potassium hydroxide (2.94 g; 52 mmol) in methanol (40 ml) and water (60 ml) was refluxed for 24 hours. After evaporation of the methanol and filtration of the unsoluble material, the mixture was acidified to pH 2 with 6N HCl. The resulting precipitate was filtered, washed with water and dried to give 3-methyl-5-phenylbenzoic acid. Yield=65%.
Name
3-cyano-5-phenyltoluene
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH3:15])[CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:8]=1)#N.[OH-:16].[K+].C[OH:19]>O>[CH3:15][C:5]1[CH:4]=[C:3]([CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=1)[C:1]([OH:19])=[O:16] |f:1.2|

Inputs

Step One
Name
3-cyano-5-phenyltoluene
Quantity
5.06 g
Type
reactant
Smiles
C(#N)C=1C=C(C=C(C1)C1=CC=CC=C1)C
Name
Quantity
2.94 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the methanol and filtration of the unsoluble material
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=C(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.